N-{2-[4-(2-Fluorophenyl)piperazin-1-YL]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
Description
N-{2-[4-(2-Fluorophenyl)piperazin-1-YL]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a triazoloquinazoline derivative featuring a 2-phenyl substitution on the triazoloquinazoline core and a 2-fluorophenylpiperazinyl ethyl side chain. This structural motif is characteristic of adenosine receptor antagonists, particularly targeting the A1 and A2A subtypes. The compound’s design integrates a fluorinated aromatic ring on the piperazine moiety, which enhances lipophilicity and receptor-binding specificity.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN7/c28-22-11-5-7-13-24(22)34-18-16-33(17-19-34)15-14-29-27-30-23-12-6-4-10-21(23)26-31-25(32-35(26)27)20-8-2-1-3-9-20/h1-13H,14-19H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXJPBNEDFYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-Fluorophenyl)piperazin-1-YL]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Cyclization: The resulting compound undergoes cyclization with 2-phenyl-1,2,4-triazole-3-thiol to form the triazoloquinazoline core.
Final Coupling: The final step involves coupling the triazoloquinazoline core with the piperazine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-Fluorophenyl)piperazin-1-YL]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-{2-[4-(2-Fluorophenyl)piperazin-1-YL]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-Fluorophenyl)piperazin-1-YL]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic and antidepressant activities.
Comparison with Similar Compounds
CGS 15943 (9-Chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine)
- Core Structure : Triazoloquinazoline with 9-chloro and 2-furyl substitutions.
- Pharmacology: Non-selective adenosine A1/A2A antagonist (Ki ~1–10 nM for A1/A2A). At 30 mg/kg (i.p.), it exacerbates dystonia in animal models, indicating central nervous system penetration .
- Key Difference : Lacks the fluorophenylpiperazine side chain, contributing to its broader receptor selectivity compared to the target compound.
SCH 412348 (7-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine)
- Core Structure : Pyrazolo-triazolo-pyrimidine core with a 2,4-difluorophenylpiperazine side chain.
- Pharmacology : Highly selective A2A antagonist (Ki = 0.6 nM; >1000-fold selectivity over A1, A2B, and A3). Demonstrates efficacy in Parkinson’s disease models at 0.1–1 mg/kg (oral), reducing dyskinesia risk .
- Key Difference : The pyrimidine core and difluorophenyl group enhance A2A selectivity, whereas the target compound’s quinazoline core may favor A1/A2A dual antagonism.
ZM 241385 (4-(2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenol)
- Core Structure: Triazolo-triazine with a phenolic ethyl side chain.
- Pharmacology: Potent A2A antagonist (Ki = 1.6 nM) with moderate A2B affinity.
N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Core Structure : Triazoloquinazoline with a 3-chlorophenylpiperazine side chain.
- Pharmacology : Structural analog from screening databases; substituent variation (3-Cl vs. 2-F) likely alters receptor affinity. Chlorine’s electron-withdrawing effects may reduce A2A selectivity compared to fluorinated analogs .
Structural and Functional Comparison Table
Substituent Effects on Activity
- Fluorine Position : The 2-fluorophenyl group in the target compound may enhance A1/A2A binding via hydrophobic interactions, whereas SCH 412348’s 2,4-difluorophenyl group optimizes A2A selectivity through steric and electronic effects .
- Core Heterocycle : Triazoloquinazoline (target compound) vs. pyrazolo-triazolo-pyrimidine (SCH 412348) influences receptor interaction surfaces. Quinazoline’s planar structure may favor A1 binding, while pyrimidine derivatives prefer A2A .
- Side Chain Length: Ethyl linkers (common in all analogs) balance flexibility and rigidity, critical for docking into adenosine receptor pockets .
Biological Activity
N-{2-[4-(2-Fluorophenyl)piperazin-1-YL]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazoloquinazoline moiety, which is known for its diverse biological activities. The presence of the piperazine ring and the 2-fluorophenyl group enhances its interaction with biological targets.
Molecular Formula: C23H24FN5
Molecular Weight: 409.47 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to cancer progression and neuropharmacology.
Anticancer Activity
Recent studies have shown that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of triazoloquinazolines can inhibit the growth of various cancer cell lines, including colon carcinoma and breast cancer cells. One study reported an IC50 value of 6.2 μM against HCT-116 cells for related compounds .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like activities in animal models. The interaction with serotonin receptors is a common mechanism through which these effects are mediated.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine ring and substitutions on the quinazoline core can significantly influence potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on piperazine ring | Alters receptor binding affinity |
| Variations in quinazoline structure | Changes anticancer efficacy |
| Fluorine substitution | Enhances lipophilicity and bioavailability |
Case Studies
- Study on ENTs Inhibition : A related compound was identified as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2 over ENT1. This selectivity is crucial for developing targeted therapies in cancer treatment .
- Antitumor Efficacy : In a comparative study involving various analogues, one derivative exhibited enhanced potency against specific cancer cell lines while maintaining low toxicity profiles in normal cells .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions using precursors like hydrazine derivatives and carbonyl-containing intermediates. For example, describes a protocol where 2-hydrazinobenzoic acid reacts with diphenylN-cyanodithioimidocarbonate in ethanol under triethylamine catalysis, followed by acidification and recrystallization . Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Catalyst Use: Triethylamine or DBU can improve cyclization efficiency.
- Temperature Control: Gradual heating (e.g., 80–100°C) after initial ice-cold conditions ensures controlled reactivity.
- Purification: Recrystallization from ethanol or acetonitrile yields high-purity crystals. reports yields up to 82% for analogous quinazoline derivatives by adjusting stoichiometry and reaction time .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing triazoloquinazoline derivatives?
Methodological Answer:
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For instance, highlights distinct aromatic proton shifts (δ 7.2–8.5 ppm) and fluorophenyl coupling patterns .
- Mass Spectrometry (LC-MS): High-resolution LC-MS validates molecular ion peaks (e.g., m/z 452.2 for C₂₈H₂₅F₂N₇) and fragmentation patterns .
- Elemental Analysis: Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3%) are resolved via repeated combustion analysis or orthogonal validation using X-ray crystallography .
- Infrared Spectroscopy (IR): Stretching frequencies for triazole (1550–1600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups confirm functional groups .
Advanced: How does the 2-fluorophenyl group on the piperazine moiety influence receptor binding affinity and selectivity?
Methodological Answer:
The 2-fluorophenyl group enhances lipophilicity and electron-withdrawing effects , impacting receptor interactions:
- SAR Studies: Fluorine’s electronegativity strengthens hydrogen bonding with residues in enzyme active sites (e.g., serotonin or dopamine receptors) . shows trifluoromethyl groups in similar compounds improve metabolic stability by reducing CYP450-mediated oxidation .
- Selectivity Modulation: Substituting 2-fluorophenyl with bulkier groups (e.g., 4-chlorophenyl) may reduce off-target binding. Computational docking (e.g., AutoDock Vina) can predict steric clashes or favorable π-π stacking .
Advanced: What strategies address contradictions in pharmacological data, such as inconsistent IC₅₀ values across assays?
Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, incubation times). Mitigation approaches include:
- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
- Standardized Protocols: Replicate experiments under identical conditions (pH, temperature, solvent concentration). emphasizes reproducibility by reporting triplicate measurements for IC₅₀ values .
- Data Normalization: Use internal controls (e.g., reference inhibitors) to account for inter-assay variability.
Advanced: In computational modeling, which parameters are critical for predicting binding modes with target enzymes?
Methodological Answer:
Accurate predictions require:
- Force Field Selection: CHARMM or AMBER for modeling ligand-protein interactions, accounting for fluorine’s van der Waals radius .
- Solvent Effects: Implicit solvent models (e.g., GBSA) improve docking accuracy for hydrophilic binding pockets.
- Conformational Sampling: Molecular dynamics simulations (≥100 ns) assess flexibility of the piperazine-ethyl linker, which influences binding pose stability .
- Validation: Overlay predicted poses with X-ray crystallography data (if available) from similar ligands, as in .
Advanced: How can researchers optimize the pharmacokinetic profile of this compound?
Methodological Answer:
Strategies include:
- LogP Adjustment: Introduce hydrophilic groups (e.g., hydroxyl or amine) on the phenyl ring to enhance solubility without compromising blood-brain barrier penetration .
- Metabolic Stability: Replace labile hydrogen atoms with deuterium (deuteriation) or modify the triazole moiety to reduce CYP3A4-mediated degradation .
- Prodrug Design: Esterification of the primary amine improves oral bioavailability, as seen in for fluorinated triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
